![molecular formula C16H20ClN5O B2541713 1-(2-Chloro-4-methylphenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea CAS No. 1797659-79-0](/img/structure/B2541713.png)
1-(2-Chloro-4-methylphenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea
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Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of aryl or alkylanilines with 4-phenylbutyric acid or its derivatives to form 1-aryl-3-(2-chloroethyl) ureas . In paper , the synthesis process is described as a structure-based design, leading to the creation of novel urea derivatives that inhibit receptor tyrosine kinases. The synthesis is likely to involve the introduction of a pyrimidinylthio group into the thiadiazolylurea framework to enhance biological activity.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of the aryl group and the specific substituents on the urea moiety can significantly influence the cytotoxicity and selectivity of these compounds . In paper , the structure-activity relationship (SAR) analysis indicates that the introduction of a pyrimidinylthio group and other specific substituents leads to compounds with potent anti-CML activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these urea derivatives are likely to include amide bond formation and substitution reactions that introduce various functional groups. The cytotoxicity assays suggest that these compounds can interact with cellular targets, leading to cell death in cancer cells . The anti-CML activity of the compounds from paper is mediated through the inhibition of the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation in many cancers.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(2-Chloro-4-methylphenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea" are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biological assays. These properties include solubility in organic solvents, stability under physiological conditions, and the ability to cross cell membranes to reach intracellular targets . The cytotoxic effects and the ability to induce apoptosis in CML cells suggest that these compounds have the appropriate chemical properties to interact with biological molecules and affect cellular processes.
Scientific Research Applications
Supramolecular Chemistry and Dimerization
The study of ureidopyrimidinones, a structurally related compound, reveals its strong dimerization capability through quadruple hydrogen bonding in the solid state and solution. This dimerization, facilitated by a donor−donor−acceptor−acceptor (DDAA) array of hydrogen bonding sites, underscores the utility of such molecules in constructing supramolecular architectures. The high dimerization constant in solvents like chloroform indicates significant potential for developing molecular recognition systems, sensors, and self-assembling materials (Beijer et al., 1998).
Organic Synthesis and Medicinal Chemistry
Research on cyclic urea adducts of triphenyl-tin and -lead halides explores the preparation and spectroscopic studies of such compounds. These studies demonstrate the versatility of urea derivatives in forming complexes with significant applications in organic synthesis and potentially in designing metal-based drugs (Aitken & Onyszchuk, 1985).
Heterocyclic Chemistry
The synthesis of novel pyrimidinones from the reaction of certain butenones with urea highlights the role of these compounds in generating heterocyclic structures. This research not only adds to the toolbox of synthetic organic chemistry but also opens doors to new pharmaceuticals and agrochemicals with optimized properties (Bonacorso et al., 2003).
Molecular Self-Assembly
Studies on the complexation-induced unfolding of heterocyclic ureas show how such molecules can equilibrate with multiply hydrogen-bonded sheet-like structures. This behavior is crucial for developing self-assembled materials that can change their properties in response to environmental stimuli, paving the way for advanced materials in nanotechnology and biomedicine (Corbin et al., 2001).
Herbicide Development
Research into substituted tetrahydropyrimidinones as a new class of herbicides highlights the inhibition of phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. This discovery is significant for the development of novel herbicides that can effectively control weed growth without harming non-target plants (Babczinski et al., 1995).
properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-9-6-7-13(12(17)8-9)20-16(23)21-14-10(2)18-15(22(4)5)19-11(14)3/h6-8H,1-5H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIJQNKDOREPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(N=C(N=C2C)N(C)C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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